molecular formula C26H43NO5 B136090 Glycohyodeoxycholic acid CAS No. 13042-33-6

Glycohyodeoxycholic acid

Cat. No. B136090
CAS RN: 13042-33-6
M. Wt: 449.6 g/mol
InChI Key: SPOIYSFQOFYOFZ-BRDORRHWSA-N
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Description

Glycohyodeoxycholic acid is a bile acid, a molecule produced in the liver and stored in the gallbladder, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Bile acids are also significant for cholesterol metabolism and excretion. Glycohyodeoxycholic acid is a glycosidic conjugate, where hyodeoxycholic acid is bound to a glycine residue. This conjugation increases its solubility and functionality in the gastrointestinal tract.

Synthesis Analysis

The synthesis of bile acids and their conjugates, such as glycohyodeoxycholic acid, can be complex. In the study of bile acid metabolism, particularly for non-radioactive tracing, [24-13C] labeled bile acids have been synthesized, including hyodeoxycholic acid . The synthesis involves the use of labeled sodium cyanide for the introduction of the 13C label, with reaction intermediates characterized by infrared spectroscopy and purity confirmed by thin-layer chromatography and gas chromatography-mass spectrometry . Although the paper directly discusses hyodeoxycholic acid, it provides insight into the methods that could be applied to the synthesis of glycohyodeoxycholic acid.

Molecular Structure Analysis

The molecular structure of glycohyodeoxycholic acid includes a steroid nucleus common to all bile acids, with a side chain terminating in a carboxylic acid group. The glycine conjugation occurs at this carboxylic acid group, forming an amide bond. The specific stereochemistry of the hydroxyl groups on the steroid nucleus defines its unique properties and distinguishes it from other bile acids.

Chemical Reactions Analysis

The chemical reactions involving glycohyodeoxycholic acid primarily relate to its role in digestion, where it emulsifies fats, aiding in their breakdown and absorption. In the context of synthesis, the Koenigs-Knorr condensation reaction is a method used to synthesize glycosides, which could be applicable to the synthesis of glycohyodeoxycholic acid glycosides . This reaction involves the condensation of hydroxy esters with sugars, followed by reduction and hydrolysis steps to yield the glycoside .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycohyodeoxycholic acid are influenced by its amphipathic nature, with both hydrophilic (glycine conjugation) and hydrophobic (steroid nucleus) regions. This allows it to act as a detergent in biological systems, crucial for its role in solubilizing fats. The conjugation with glycine also affects its pKa, making it a stronger acid compared to its unconjugated form, which influences its solubility and ionization state in the gastrointestinal tract.

Scientific Research Applications

Atherosclerosis Amelioration and Gut Microbiota

Glycoursodeoxycholic Acid (GUDCA), a variant of glycohyodeoxycholic acid, has been found to ameliorate atherosclerosis. This is achieved through the reduction of oxidized low-density lipoprotein uptake and inhibition of macrophage foam cell formation, thus protecting against the progression of atherosclerosis. Moreover, GUDCA modulates gut microbiota, which is correlated with the reduction of plaque area in atherosclerosis, indicating a significant role in maintaining cholesterol homeostasis and combating chronic inflammation (Huang et al., 2021).

Hepatoprotection and Apoptosis Regulation

Glycochenodeoxycholic acid (GCDCA), a close relative of glycohyodeoxycholic acid, is studied for its role in hepatocyte protection. Tauroursodeoxycholic acid (TUDCA), another bile acid derivative, demonstrates protection against GCDCA-induced apoptosis in rat hepatocytes. This suggests the potential of these bile acids in therapeutic strategies for liver diseases by activating survival pathways and inhibiting apoptosis (Schoemaker et al., 2004).

Glycemic Markers and Diabetes

Ursodeoxycholic acid (UDCA), structurally similar to glycohyodeoxycholic acid, has shown significant reductions in fasting plasma glucose, HbA1c, and insulin concentrations in clinical trials. This suggests a positive impact on glucose homeostasis, indicating potential applications in diabetes management (Sánchez‐García et al., 2018).

Effects on Biliary Cholesterol Saturation

Research on bile acids like chenodeoxycholic acid, which is closely related to glycohyodeoxycholic acid, has revealed their impact on biliary cholesterol saturation. This is especially significant in the context of gallstone treatment, where these bile acids play a role in dissolving cholesterol gallstones (Stiehl et al., 1980).

Therapeutic Applications in Liver Diseases

Glycyrrhizin, silymarin, and ursodeoxycholic acid, related to glycohyodeoxycholic acid, are used as hepatoprotectants for various liver disorders. They regulate gene expression related to apoptosis, oxidative stress, and other pathways, suggesting their importance in liver health management (Hsiang et al., 2015).

Safety And Hazards

For safety data sheet and hazards related to Glycohyodeoxycholic acid, please refer to the provided links .

Future Directions

Hyocholic acid (HCA) species, including Glycohyodeoxycholic acid, have been found to be strong predictors for metabolic disorders in 5 and 10 years . They are inversely correlated with glucose levels in subjects with T2DM . They promote GLP-1 production and secretion through a distinct TGR5 and FXR signaling mechanism .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOIYSFQOFYOFZ-BRDORRHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycohyodeoxycholic acid

CAS RN

13042-33-6
Record name Glycohyodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
E Sacquet, M Parquet, M Riottot, A Raizman… - Journal of lipid …, 1983 - Elsevier
… Two major metabolites were isolated from bile: glycohyodeoxycholic acid and … Two major metab- olites were isolated from bile: glycohyodeoxycholic acid and hyodeoxycholic acid …
Number of citations: 70 www.sciencedirect.com
L Wang - China Pharmacist, 2017 - pesquisa.bvsalud.org
… Glycohyodeoxycholic acid and glycochenodeoxycholic acid had good linear relationships within the range of 0.306-4.590 μg (r= 0.999 5) and 0.280-4.194 μg (r= 0.999 4), respectively. …
Number of citations: 2 pesquisa.bvsalud.org
CK McSherry, EH Mosbach, BI Cohen, M Une… - The American journal of …, 1985 - Elsevier
… Glycohyodeoxycholic acid effected a reduction in the … , as well as the glycohyodeoxycholic acid fed group. Examination … found in the animals fed glycohyodeoxycholic acid. Both free and …
Number of citations: 23 www.sciencedirect.com
Y SHI, Y GENG, T ZHENG, F WEI… - Chinese Journal of …, 2017 - ingentaconnect.com
… Results:Glycohyodeoxycholic acid and … The content ranges of glycohyodeoxycholic acid and … ;bile acid;glycohyodeoxycholic acid;glycochenodeoxycholic acid; HPLC;…
Number of citations: 1 www.ingentaconnect.com
Q RAN, G LOU, H ZENG, Q HUANG… - Chinese Journal of …, 2020 - pesquisa.bvsalud.org
… It was determined that the alkaloids, including worenine, epiberberine, jatrorrhizine, coptisine, berberrubine, berberine, palmatine and cholic acids, including glycohyodeoxycholic acid, …
Number of citations: 2 pesquisa.bvsalud.org
X Qiao, M Ye, D Pan, W Miao, C Xiang, J Han… - … of Chromatography A, 2011 - Elsevier
… bile acids: tauroursodeoxycholic acid and taurochenodeoxycholic acid for bear bile, glycocholic acid, cholic acid and taurocholic acid for cattle bile, glycohyodeoxycholic acid and …
Number of citations: 91 www.sciencedirect.com
Y Zhang, T Yan, W Mo, B Song, Y Zhang… - … Journal of Radiation …, 2023 - Taylor & Francis
… The content of chenodeoxycholic acid, glycocholic acid, glycohyodeoxycholic acid, peaked at 7 days after irradiation. Among these elevated levels of BAs, the greatest change in …
Number of citations: 1 www.tandfonline.com
J He, J Li, Y Zhang, Y He, W Sun - Chromatographia, 2010 - Springer
… and reproducible micellar electrokinetic chromatography method has been established for the simultaneous determination of four conjugated cholic acids, glycohyodeoxycholic acid, …
Number of citations: 4 link.springer.com
J He, J Li, W Sun, T Zhang, Y Ito - Journal of liquid chromatography …, 2012 - Taylor & Francis
… The overall results of our studies indicated that HSCCC was successfully used for separation and purification of glycochenodeoxycholic acid, glycohyodeoxycholic acid, and …
Number of citations: 3 www.tandfonline.com
Y SHI, X LIU, L SHAN, H GAO - Chinese Journal of …, 2022 - pesquisa.bvsalud.org
… In bound cholic acid, glycochenodeoxycholic acid, taurochenodeoxycholic acid, glycohyodeoxycholic acid, taurohyodeoxycholic acid, glycohyocholic acid, taurine porcine cholic …
Number of citations: 0 pesquisa.bvsalud.org

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